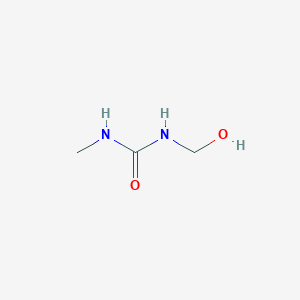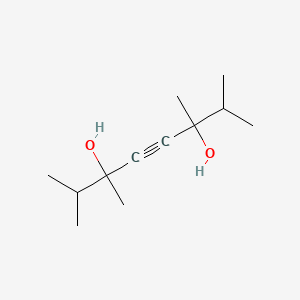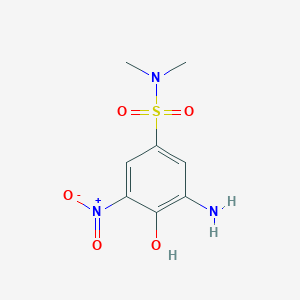
lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide is a compound that combines lithium, a highly reactive alkali metal, with a thiophene ring substituted with a benzenesulfonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide typically involves the lithiation of a thiophene derivative followed by the introduction of a benzenesulfonyl group. One common method is the deprotonation of 2-(benzenesulfonyl)-3H-thiophene using a strong base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially in targeting specific enzymes or receptors.
Industry: It is utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mécanisme D'action
The mechanism by which lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide exerts its effects involves interactions with various molecular targets. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the thiophene ring. Additionally, the lithium ion can coordinate with other functional groups, affecting the compound’s overall stability and reactivity. These interactions can modulate the compound’s behavior in different chemical and biological environments.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzenesulfonyl)-3H-thiophen-3-ide: Lacks the lithium ion, resulting in different reactivity and applications.
Lithium thiophen-3-ide: Does not have the benzenesulfonyl group, leading to variations in chemical behavior.
Benzenesulfonyl fluoride: Contains a sulfonyl group but differs in the attached functional groups and overall structure.
Uniqueness
Lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide is unique due to the combination of the lithium ion and the benzenesulfonyl-substituted thiophene ring. This unique structure imparts distinct chemical properties, making it valuable in specific synthetic and research applications.
Propriétés
Numéro CAS |
93558-94-2 |
|---|---|
Formule moléculaire |
C10H7LiO2S2 |
Poids moléculaire |
230.3 g/mol |
Nom IUPAC |
lithium;2-(benzenesulfonyl)-3H-thiophen-3-ide |
InChI |
InChI=1S/C10H7O2S2.Li/c11-14(12,10-7-4-8-13-10)9-5-2-1-3-6-9;/h1-6,8H;/q-1;+1 |
Clé InChI |
KHYZAWSNRZQWBQ-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C1=CC=C(C=C1)S(=O)(=O)C2=[C-]C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


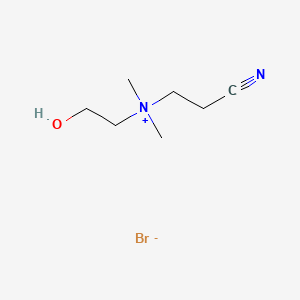
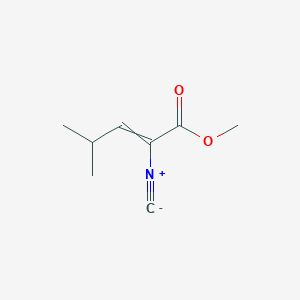
![8-Amino-4-[2-(naphthalen-1-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14362659.png)
![2-Methoxy-7-methyl-2-phenyl-1-oxa-7-azaspiro[2.5]octane](/img/structure/B14362667.png)
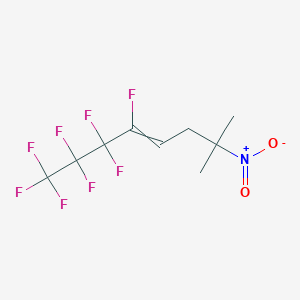
![1-(2-Methoxyphenyl)-2-methyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14362676.png)
![2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-tert-butyl-6-methylphenol)](/img/structure/B14362682.png)
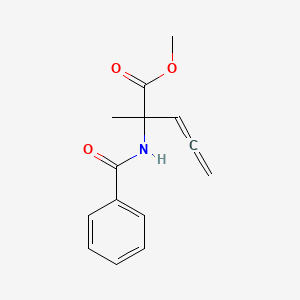

![N-{[(2-Hydroxyphenyl)methoxy]carbonyl}glycine](/img/structure/B14362707.png)

